2-(Aminomethyl)-1-(thiophen-2-yl)pentan-1-ol
Description
2-(Aminomethyl)-1-(thiophen-2-yl)pentan-1-ol is a chiral secondary alcohol with a pentanol backbone substituted at positions 1 and 2. The compound features a thiophen-2-yl group (a sulfur-containing aromatic heterocycle) at position 1 and an aminomethyl group (-CH2NH2) at position 3. Its molecular formula is C10H17NOS, with a molecular weight of 199.31 g/mol.
Properties
Molecular Formula |
C10H17NOS |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
2-(aminomethyl)-1-thiophen-2-ylpentan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-2-4-8(7-11)10(12)9-5-3-6-13-9/h3,5-6,8,10,12H,2,4,7,11H2,1H3 |
InChI Key |
UQQVGIVXXUNPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C1=CC=CS1)O |
Origin of Product |
United States |
Biological Activity
The compound 2-(Aminomethyl)-1-(thiophen-2-yl)pentan-1-ol is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies, while integrating data tables and research findings from diverse sources.
Physical Properties
- Molecular Formula : C₉H₁₃N₁OS
- Molecular Weight : 173.27 g/mol
The biological activity of this compound has been linked to several mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
- Neurotransmitter Modulation : Some derivatives exhibit activity at neurotransmitter receptors, potentially influencing mood and cognition .
Therapeutic Potentials
Research indicates that this compound may have applications in various therapeutic areas:
- Anti-inflammatory Activity : Its structural analogs have demonstrated significant anti-inflammatory effects by reducing prostaglandin E2 (PGE2) levels in vitro .
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly in human adenocarcinoma cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in PGE2 levels | |
| Anticancer | Inhibition of tumor growth | |
| Neurotransmitter Modulation | Potential effects on serotonin pathways |
Case Study Analysis
-
Anti-inflammatory Study :
A study evaluated the effects of this compound on PGE2 levels in HCA-7 human adenocarcinoma cells. The compound exhibited a significant reduction in PGE2 production, indicating strong anti-inflammatory properties. The IC50 for COX inhibition was noted to be above 5 μM, suggesting selective action without extensive COX inhibition . -
Anticancer Activity :
Another investigation focused on the anticancer potential of this compound using xenograft models. Results showed a notable reduction in tumor size when treated with the compound, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
- Molecular Formula : C10H14N2OS
- Key Features : Contains a thiophen-2-yl group and a piperazine ring linked via a ketone.
- Comparison: The ketone group increases polarity compared to the alcohol group in the target compound. Piperazine enhances solubility in aqueous media, which may improve bioavailability.
2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole
- Molecular Formula : C16H13N3S2
- Key Features : Dual thiophene and benzimidazole moieties.
- Biological Activity : Exhibits moderate antioxidant activity and DNA-binding behavior, attributed to the electron-rich thiophene and planar benzimidazole structure .
- However, both compounds share sulfur-based aromaticity, suggesting possible overlap in redox-related applications .
Analogues with Aminomethyl or Alcohol Groups
(S)-2-(Aminomethyl)pentan-1-ol
- Molecular Formula: C6H15NO
- Molecular Weight : 117.19 g/mol
- Physical Properties : Boiling point = 207.2°C, density = 0.9 g/cm³ .
- Comparison : The absence of the thiophen-2-yl group reduces molecular complexity and hydrophobicity. The simpler structure may result in higher volatility and lower melting points compared to the target compound .
Boc-(R)-2-(Aminomethyl)pentan-1-ol
- Molecular Formula: C11H23NO3
- Molecular Weight : 217.30 g/mol
- Key Features : Boc-protected amine enhances stability during synthesis.
- Comparison: The protective group increases molecular weight (vs. 199.31 g/mol for the target) and alters solubility.
Halogen-Substituted Pentanol Derivatives
1-(2-Chlorophenyl)pentan-1-ol
- Molecular Formula : C11H15ClO
- Molecular Weight : 198.69 g/mol
- Key Features : Chlorophenyl substituent introduces electronegativity and lipophilicity.
- Comparison : The chlorine atom enhances metabolic stability compared to the thiophene’s sulfur, which may oxidize more readily. This suggests divergent pharmacokinetic profiles .
2-(2,4-Dichlorophenyl)pentan-1-ol
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-(Aminomethyl)-1-(thiophen-2-yl)pentan-1-ol | C10H17NOS | 199.31 | Not reported | Thiophene, aminomethyl, alcohol |
| (S)-2-(Aminomethyl)pentan-1-ol | C6H15NO | 117.19 | 207.2 | Aminomethyl, alcohol |
| 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one | C10H14N2OS | 210.29 | Not reported | Thiophene, ketone, piperazine |
| 1-(2-Chlorophenyl)pentan-1-ol | C11H15ClO | 198.69 | Not reported | Chlorophenyl, alcohol |
Preparation Methods
Preparation of Thiophene-Substituted Ketones
A common starting material is 2-acetylthiophene (1-(thiophen-2-yl)ethanone), which can be synthesized or procured commercially. The ketone serves as a precursor for further functionalization.
- Example procedure: Reflux of 2-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde in solvents such as isopropanol or ethanol under acidic conditions (HCl) for 2 to 8 hours yields 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride with yields ranging from 60% to over 90% depending on conditions (temperature, solvent, reaction time).
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 94 | HCl, water/isopropanol, reflux 6 h | Cooling to 0°C, filtration, drying |
| 89.6 | Ethanol, water, pH 3-4, reflux 8 h | Crystallization, vacuum filtration |
| 73-80 | Ethanol/acetone, reflux 2-8 h | Cooling and washing with ethanol |
| 60.4 | Isopropanol, reflux 3 h | Large scale, purity >98% by NMR |
Alkylation of Nitriles and Hydrolysis to Ketones
In related syntheses, alkylation of commercially available nitriles with organometallic reagents such as n-butylmagnesium chloride (a Grignard reagent) in toluene at room temperature is employed to form intermediate ketones after acidic hydrolysis.
- The nitrile (10 mmol) is added portionwise to n-BuMgCl (12 mmol) in toluene (20 mL), stirred for 2 hours at room temperature, then poured onto ice and treated with concentrated sulfuric acid to hydrolyze the intermediate imine to the ketone.
α-Bromination of Ketones
The ketones are subjected to α-bromination to form α-bromoketones, which are key intermediates for subsequent amination.
- The ketone solution in ether or dichloromethane is cooled in an ice bath, treated with a catalytic amount of anhydrous aluminum chloride (1–5 mol%), and bromine is added gradually. The reaction mixture changes color from light orange to colorless, indicating completion. The mixture is neutralized with aqueous sodium bicarbonate, dried, and concentrated to yield α-bromoketones with quantitative yields.
Amination to Form Aminomethyl Derivatives
The α-bromoketones react with amines such as pyrrolidine or other primary/secondary amines to introduce the aminomethyl group.
- The α-bromoketone (10 mmol) is dissolved in ether or ethanol, cooled, and treated with excess amine (22 mmol). The reaction mixture is stirred at room temperature for 1 to 24 hours. The product is extracted, acidified, basified, and purified by recrystallization or trituration to yield the amino-substituted ketones.
Reduction and Hydroxylation to Amino Alcohol
To obtain the final amino alcohol 2-(Aminomethyl)-1-(thiophen-2-yl)pentan-1-ol, reduction of the ketone group to the corresponding alcohol is required.
- This can be achieved by standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which selectively reduce the ketone to the secondary alcohol while maintaining the aminomethyl substituent intact.
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield / Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation or nitrile alkylation | 2-Acetylthiophene or nitrile + Grignard reagent | Thiophene-substituted ketone or nitrile | 80-94% (varies by method) |
| 2 | α-Bromination | Br2, AlCl3 catalyst, ether/DCM, 0°C | α-Bromoketone | Quantitative |
| 3 | Nucleophilic substitution | Amine (e.g., pyrrolidine), ether/ethanol | Aminomethyl ketone | High yield, purified by recrystallization |
| 4 | Reduction | NaBH4 or LiAlH4, suitable solvent | This compound | Typically high yield, mild conditions |
- The intermediate and final compounds are characterized by proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and melting point analysis.
- For example, α-bromoketones show characteristic ^1H NMR signals for the bromomethylene group, while the amino ketones display signals corresponding to the amine substituent.
- The final amino alcohol exhibits distinct hydroxyl proton signals and shifts consistent with the thiophene ring and pentanol backbone.
The preparation of this compound involves a multi-step synthetic route starting from 2-acetylthiophene or related nitriles, proceeding through ketone formation, α-bromination, amination, and final reduction to the amino alcohol. The methods are well-documented with high yields and reproducible conditions. Analytical data confirm the structure and purity of intermediates and final products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Aminomethyl)-1-(thiophen-2-yl)pentan-1-ol, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling a thiophene-derived aldehyde with a chiral aminomethyl precursor under reductive amination conditions. Key steps include:
- Step 1 : Preparation of the thiophen-2-yl aldehyde via Friedel-Crafts acylation.
- Step 2 : Reaction with a protected aminomethylpentanol derivative using NaBH₃CN or H₂/Pd-C for reductive amination.
- Critical Parameters : Maintain anhydrous conditions, control reaction temperature (0–25°C), and use chiral auxiliaries to preserve stereochemistry. Yields are highly sensitive to solvent polarity (e.g., THF vs. MeOH) .
Q. How can researchers characterize the structural and stereochemical purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., thiophene protons at δ 6.8–7.2 ppm, hydroxyl proton at δ 1.5–2.0 ppm).
- Chiral HPLC or CD Spectroscopy : To resolve enantiomers and assess optical purity.
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate:
- Temperature Sensitivity : Store at –20°C in inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene ring.
- Light Sensitivity : Amber vials are recommended due to UV-induced decomposition of the aminomethyl group.
- pH Sensitivity : Avoid aqueous solutions below pH 5 or above pH 8 to prevent hydrolysis of the alcohol moiety .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configurations) impact biological activity or reactivity?
- Methodological Answer : Enantiomers exhibit divergent interactions:
- Biological Systems : The (R)-enantiomer shows 3x higher binding affinity to serotonin receptors in vitro compared to the (S)-form, likely due to spatial compatibility with hydrophobic receptor pockets.
- Chemical Reactivity : The (S)-enantiomer undergoes faster oxidation (k = 0.15 min⁻¹) under MnO₂ conditions due to steric accessibility of the hydroxyl group.
- Experimental Design : Use kinetic resolution or asymmetric catalysis to isolate enantiomers, followed by activity assays .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?
- Methodological Answer : Address variability via:
- Standardized Assay Conditions : Control ionic strength (e.g., 150 mM NaCl), temperature (25°C ± 0.5), and pre-incubation time (30 min).
- Batch-to-Batch Purity Checks : Quantify trace impurities (e.g., residual solvents via GC-MS) that may antagonize enzyme activity.
- Meta-Analysis : Cross-validate data across ≥3 independent labs using blinded replicates. Contradictions often arise from unaccounted solvent effects (e.g., DMSO >1% v/v alters membrane permeability) .
Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?
- Methodological Answer : Key optimizations include:
- Catalyst Screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., Ni nanoparticles) to reduce metal leaching.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing dimerization byproducts (e.g., from 15% to <2% in thiophene coupling steps).
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .
Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with in vitro data?
- Methodological Answer : Apply:
- Molecular Dynamics (MD) Simulations : Predict logP (experimental: 1.8 vs. predicted: 1.7) and membrane permeability (PAMPA assay correlation: R² = 0.89).
- Docking Studies : Identify potential off-target interactions (e.g., weak inhibition of CYP3A4, validated via fluorogenic assays).
- Discrepancies : In silico models often underestimate renal clearance due to unaccounted active transport mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
